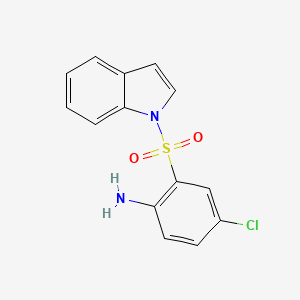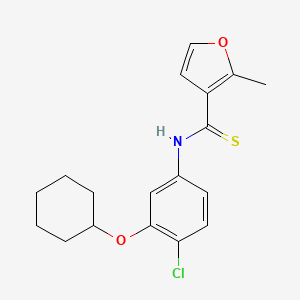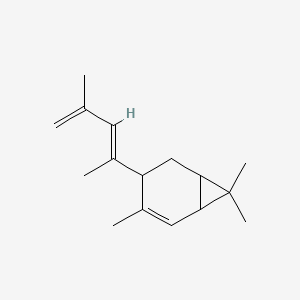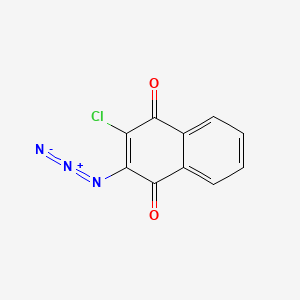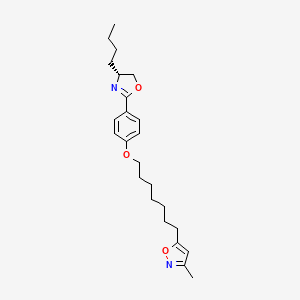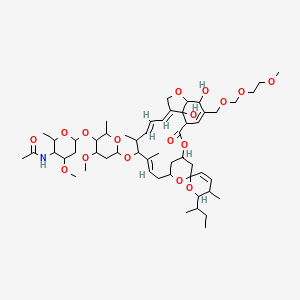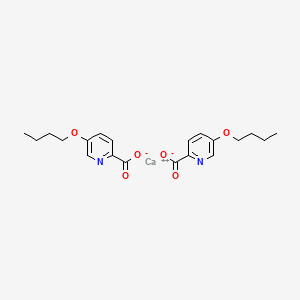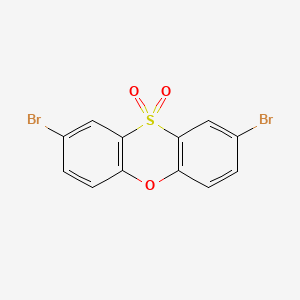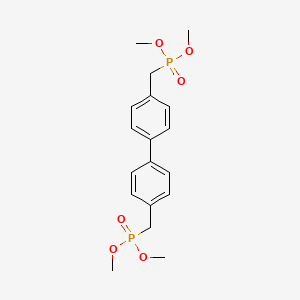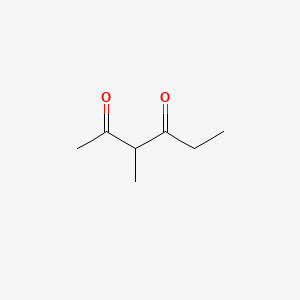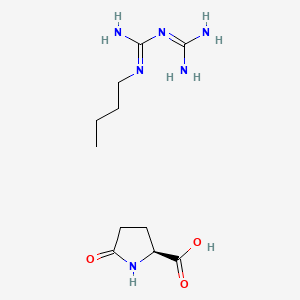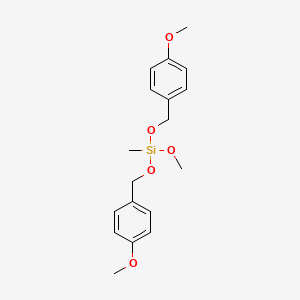
Methoxybis((4-methoxyphenyl)methoxy)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxybis((4-methoxyphenyl)methoxy)methylsilane is a chemical compound with the molecular formula C18H24O5Si and a molecular weight of 348.4657 . It is a silane derivative, characterized by the presence of methoxy and phenyl groups attached to a silicon atom. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of Methoxybis((4-methoxyphenyl)methoxy)methylsilane involves the reaction of 4-methoxyphenol with chloromethylsilane in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield . Industrial production methods may involve large-scale reactors and optimized reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Methoxybis((4-methoxyphenyl)methoxy)methylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield simpler silane derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoxybis((4-methoxyphenyl)methoxy)methylsilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It may be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of Methoxybis((4-methoxyphenyl)methoxy)methylsilane involves its interaction with various molecular targets. The methoxy and phenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding affinity. The silicon atom can form stable bonds with other elements, making it a versatile compound in various chemical reactions .
Comparison with Similar Compounds
Methoxybis((4-methoxyphenyl)methoxy)methylsilane can be compared with other similar compounds such as:
4-Methoxybenzyl alcohol: Similar in structure but lacks the silicon atom.
4-Methoxyphenyltrimethylsilane: Contains a trimethylsilane group instead of the methoxyphenyl groups.
4-Methoxyphenylmethoxy(trimethyl)silane: Similar but with different substituents on the silicon atom.
These comparisons highlight the unique properties of this compound, such as its ability to undergo specific chemical reactions and its applications in various fields.
Properties
CAS No. |
83817-62-3 |
|---|---|
Molecular Formula |
C18H24O5Si |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methoxy-bis[(4-methoxyphenyl)methoxy]-methylsilane |
InChI |
InChI=1S/C18H24O5Si/c1-19-17-9-5-15(6-10-17)13-22-24(4,21-3)23-14-16-7-11-18(20-2)12-8-16/h5-12H,13-14H2,1-4H3 |
InChI Key |
YUBFYHAQFBDPOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CO[Si](C)(OC)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


